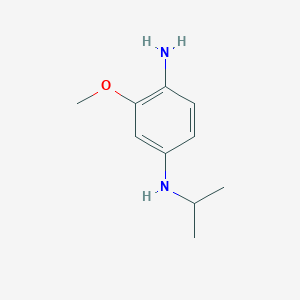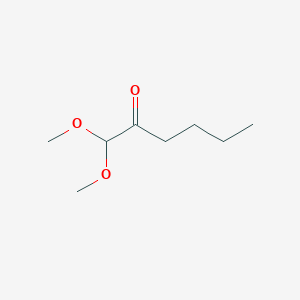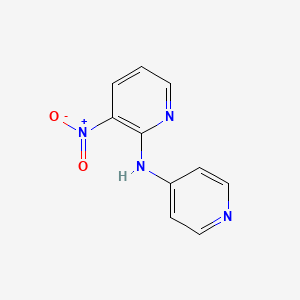
2-Ethyl-5-nitroisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Ethyl-5-nitroisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolones It is characterized by the presence of a nitro group at the 5-position and an ethyl group at the 2-position of the isoindolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 2-ethyl-2,3-dihydro-isoindol-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. The nitration reaction introduces the nitro group at the 5-position of the isoindolone ring.
Another synthetic route involves the reduction of 2-ethyl-5-nitro-isoindoline-1,3-dione using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst. This reduction step converts the nitro group to an amino group, followed by cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-5-nitroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学的研究の応用
2-Ethyl-5-nitroisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Ethyl-5-nitroisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate different biological pathways.
類似化合物との比較
Similar Compounds
2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one: Similar structure but with an amino group instead of a nitro group.
2-Methyl-5-nitro-2,3-dihydro-isoindol-1-one: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-nitroso-2,3-dihydro-isoindol-1-one: Similar structure but with a nitroso group instead of a nitro group.
Uniqueness
2-Ethyl-5-nitroisoindolin-1-one is unique due to the presence of both an ethyl group and a nitro group on the isoindolone ring. This combination of functional groups imparts specific chemical reactivity and biological activity to the compound, making it distinct from its analogs.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
2-ethyl-5-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-11-6-7-5-8(12(14)15)3-4-9(7)10(11)13/h3-5H,2,6H2,1H3 |
InChIキー |
COEXNXZPPDCAMI-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Cyano-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B8741985.png)



![4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B8742006.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde](/img/structure/B8742014.png)






